Einecs 307-434-2
CAS No.: 97659-31-9
Cat. No.: VC17007089
Molecular Formula: C20H43NO2
Molecular Weight: 329.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 97659-31-9 |
|---|---|
| Molecular Formula | C20H43NO2 |
| Molecular Weight | 329.6 g/mol |
| IUPAC Name | 2-methylundecan-2-amine;octanoic acid |
| Standard InChI | InChI=1S/C12H27N.C8H16O2/c1-4-5-6-7-8-9-10-11-12(2,3)13;1-2-3-4-5-6-7-8(9)10/h4-11,13H2,1-3H3;2-7H2,1H3,(H,9,10) |
| Standard InChI Key | ULBYDEYDFHXUST-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCCCC(C)(C)N.CCCCCCCC(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Basic Identifiers
EINECS 307-434-2 corresponds to a compound with the molecular formula C₂₀H₄₃NO₂ and a molecular weight of 329.6 g/mol. Its IUPAC name, 2-methylundecan-2-amine; octanoic acid, indicates it is a 1:1 molar complex of a branched aliphatic amine and a medium-chain fatty acid.
Table 1: Key Identifiers
| Property | Value |
|---|---|
| CAS No. | 97659-31-9 |
| EINECS No. | 307-434-2 |
| Molecular Formula | C₂₀H₄₃NO₂ |
| Molecular Weight | 329.6 g/mol |
| PubChem Compound ID | 44154334 |
Structural Analysis
The compound’s Standard InChI (InChI=1S/C12H27N.C8H16O2/c1-4-5-6-7-8-9-10-11-12(2,3)13;1-2-3-4-5-6-7-8(9)10/h4-11,13H2,1-3H3;2-7H2,1H3,(H,9,10)) confirms its dual-component nature. The amine moiety (2-methylundecan-2-amine) features a tertiary carbon center, while the acid component (octanoic acid) is a saturated carboxylic acid. The Canonical SMILES (CCCCCCCCCC(C)(C)N.CCCCCCCC(=O)O) further illustrates this structure.
Physicochemical Properties
Predicted Properties
While experimental data are scarce, the compound’s logP (octanol-water partition coefficient) is estimated at 5.2–6.1, suggesting high lipophilicity due to its long hydrocarbon chains. Its water solubility is likely <1 mg/L at 25°C, aligning with analogous amine-fatty acid complexes .
Table 2: Estimated Physicochemical Properties
| Property | Value | Basis |
|---|---|---|
| Melting Point | 40–50°C (hypothetical) | Structural analogs |
| Boiling Point | 250–270°C (hypothetical) | Molecular weight trends |
| Density | 0.89–0.92 g/cm³ | Branched hydrocarbon chains |
Stability and Reactivity
The amine group may undergo oxidation under aerobic conditions, while the ester linkage (implied by the molecular formula) could hydrolyze in acidic or alkaline environments . No data on photolytic degradation or polymer-forming tendencies are available.
Synthesis and Industrial Production
Synthetic Pathways
A plausible route involves:
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Amination of 2-methylundecanol via catalytic dehydrogenation to form 2-methylundecan-2-amine.
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Esterification of octanoic acid with propylene glycol, followed by complexation with the amine .
Applications and Use Cases
Research Applications
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Surfactant studies: Potential as a cationic surfactant due to amine functionality.
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Co-crystal engineering: Amine-acid complexes are explored for pharmaceutical co-crystals .
Industrial Applications
No documented large-scale uses exist. Hypothetical applications include:
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Corrosion inhibition in hydrocarbon systems (amine component).
| Endpoint | Assessment | Basis |
|---|---|---|
| Acute Oral Toxicity | LD₅₀ > 2000 mg/kg (Est.) | Structural analogs |
| Skin Irritation | Mild irritant (Est.) | Amine functionality |
| Environmental Fate | Persistent in sediments (Est.) | High logP |
Research Gaps and Future Directions
Critical Data Needs
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Experimental toxicity profiles: Required for OSHA Hazard Communication compliance.
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Environmental degradation studies: To assess bioaccumulation potential.
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Thermal stability analysis: Essential for industrial safety protocols.
Analytical Challenges
The compound’s dual-component nature complicates chromatographic separation, necessitating advanced techniques like 2D LC-MS/MS for precise quantification.
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